Methylene Spacer-Dependent Conformational Flexibility vs. Direct N-Aryl Benzodioxole Oxalamides
The target compound incorporates a methylene (-CH₂-) spacer between the benzo[d][1,3]dioxole ring and the oxalamide nitrogen, whereas closest analogs CAS 899744-26-4 and 899744-34-4 attach the benzodioxole directly to the oxalamide nitrogen via an N-aryl bond. This single-atom difference increases the number of rotatable bonds from approximately 5 to 6 and introduces a tetrahedral carbon at the benzylic position, which can adopt gauche or anti conformations relative to the oxalamide plane . In related kinase inhibitor oxalamide series (US7470693B2), the presence of a methylene linker has been associated with altered c-Met inhibitory potency compared to directly N-aryl-linked analogs, attributable to optimized geometry of the terminal aryl group within the enzyme's hydrophobic back pocket [1]. The molecular weight difference (357.32 vs. 329.26 g/mol) further impacts logP and solubility parameters relevant to assay compatibility .
| Evidence Dimension | Rotatable bond count and conformational degrees of freedom |
|---|---|
| Target Compound Data | 6 rotatable bonds (estimated); MW 357.32 g/mol; benzylic methylene present |
| Comparator Or Baseline | CAS 899744-26-4 (N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide): ~5 rotatable bonds; MW 329.26; direct N-aryl attachment, no methylene spacer |
| Quantified Difference | Δ +1 rotatable bond; Δ +28.06 g/mol MW; altered conformational ensemble at oxalamide-aryl junction |
| Conditions | Structural comparison based on SMILES/InChI analysis; crystallographic or solution-phase conformational data not available for target compound |
Why This Matters
The methylene spacer may confer distinct target-binding geometry compared to directly N-aryl-linked analogs, making procurement of the correct congener critical for SAR studies where linker-dependent potency has been demonstrated in related oxalamide kinase inhibitor patents.
- [1] US7470693B2. Oxalamide Derivatives as Kinase Inhibitors. Examples demonstrate potency variation with linker geometry between aryl groups and oxalamide core. Filed 2006-04-19. View Source
